2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid
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Overview
Description
2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group and a benzoic acid moiety. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
This process can be achieved using various reagents and catalysts under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts and specific reagents.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and discovery.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzoic acids and derivatives. These compounds share some chemical properties but differ in their specific applications and reactivity. The unique combination of the trifluoromethyl group and the benzoic acid moiety in 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)11(20)17-8-6-4-5-7(13(14,15)16)9(8)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNSLQRYTGNNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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